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molecular formula C10H14BrNO4S B8423986 3-Bromo-N-(2-hydroxy-1-hydroxymethyl-1-methyl-ethyl)-benzenesulfonamide

3-Bromo-N-(2-hydroxy-1-hydroxymethyl-1-methyl-ethyl)-benzenesulfonamide

Cat. No. B8423986
M. Wt: 324.19 g/mol
InChI Key: FOXXHDKBIXIOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446113B2

Procedure details

Prepared by general procedure III from 2-amino-2-methyl-1,3-propanediol (2.71 g, 25 mmol) and commercially available 3-bromobenzenesulfonyl chloride (0.72 mL, 5 mmol) to give the title compound as a white solid (0.91 g, 12%). MS (ISN) 322.1 [(M−H)−], 324.1 [(M+2−H)−].
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Yield
12%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[Br:8][C:9]1[CH:10]=[C:11]([S:15](Cl)(=[O:17])=[O:16])[CH:12]=[CH:13][CH:14]=1>>[Br:8][C:9]1[CH:10]=[C:11]([S:15]([NH:1][C:2]([CH2:5][OH:6])([CH3:7])[CH2:3][OH:4])(=[O:17])=[O:16])[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
2.71 g
Type
reactant
Smiles
NC(CO)(CO)C
Name
Quantity
0.72 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)NC(CO)(C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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